4-chloro-N-(2-methoxybenzylidene)aniline
Description
4-Chloro-N-(2-methoxybenzylidene)aniline is a Schiff base synthesized via the condensation of 4-chloroaniline and 2-methoxybenzaldehyde. Its structure features a 4-chlorophenyl group attached to an imine nitrogen and a 2-methoxy-substituted benzylidene moiety. The compound’s unique electronic and steric properties arise from the electron-withdrawing chlorine atom at the para position of the aniline ring and the ortho-methoxy group on the benzaldehyde-derived fragment.
Properties
CAS No. |
24588-83-8 |
|---|---|
Molecular Formula |
C14H12ClNO |
Molecular Weight |
245.70 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-1-(2-methoxyphenyl)methanimine |
InChI |
InChI=1S/C14H12ClNO/c1-17-14-5-3-2-4-11(14)10-16-13-8-6-12(15)7-9-13/h2-10H,1H3 |
InChI Key |
QINIOCVAXWPSFD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C=NC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(2-methoxybenzylidene)aniline typically involves the condensation reaction between 4-chloroaniline and 2-methoxybenzaldehyde. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to increase yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-(2-methoxybenzylidene)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction can lead to the formation of the corresponding amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amine.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
Scientific Research Applications
4-chloro-N-(2-methoxybenzylidene)aniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its structural similarity to bioactive compounds.
Industry: Utilized in the production of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of 4-chloro-N-(2-methoxybenzylidene)aniline depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved can vary based on the compound’s structure and the biological context .
Comparison with Similar Compounds
Substituent Position and Electronic Effects
Key Comparisons :
- 4-Chloro-N-(4-Methoxybenzylidene)aniline: Differs in the methoxy group’s position (para instead of ortho). The para-methoxy group provides stronger electron-donating resonance effects, enhancing the benzylidene ring’s electron density.
- (Z)-4-Chloro-N-(4-Fluorobenzylidene)aniline Oxide : Incorporates a fluorine atom (electron-withdrawing) at the para position and an oxide group. Fluorine’s electronegativity increases the compound’s polarity, improving solubility, while the oxide group introduces redox activity absent in the target compound .
Structural Impact Table :
| Compound | Substituents | Electronic Effects | Biological Activity | Reference |
|---|---|---|---|---|
| 4-Chloro-N-(2-methoxybenzylidene)aniline | 2-OCH₃, 4-Cl | Moderate steric hindrance, balanced electronics | Antioxidant, enzyme inhibition | |
| 4-Chloro-N-(4-methoxybenzylidene)aniline | 4-OCH₃, 4-Cl | Enhanced resonance donation | Lower anticancer potency | |
| (Z)-4-Chloro-N-(4-fluorobenzylidene)aniline oxide | 4-F, oxide group | High polarity, redox-active | Enhanced receptor binding |
Halogen and Functional Group Variations
Key Comparisons :
- N-(2-Chlorobenzylidene)-4-Cyanoaniline: Replaces the 4-chloroaniline group with a 4-cyano substituent. The cyano group’s strong electron-withdrawing nature increases electrophilicity, improving reactivity in nucleophilic substitution reactions but reducing stability in biological environments .
- 4-Chloro-N-(2-Fluorobenzyl)aniline : Substitutes the benzylidene methoxy group with fluorine. Fluorine’s smaller atomic radius reduces steric hindrance, enhancing binding to compact enzyme active sites (e.g., kinase inhibitors) compared to the bulkier methoxy analog .
Functional Group Impact Table :
| Compound | Key Functional Groups | Reactivity Profile | Pharmacokinetic Properties | Reference |
|---|---|---|---|---|
| This compound | -OCH₃ (ortho), -Cl (para) | Moderate reactivity, stable in vivo | Balanced solubility and metabolism | |
| N-(2-Chlorobenzylidene)-4-cyanoaniline | -CN (para), -Cl (ortho) | High electrophilicity, unstable | Rapid clearance, limited efficacy | |
| 4-Chloro-N-(2-fluorobenzyl)aniline | -F (ortho), -Cl (para) | High enzyme affinity | Improved membrane permeability |
Heterocyclic and Complex Derivatives
Key Comparisons :
- 4-Chloro-N-(Pyridin-3-ylmethyl)aniline : Incorporates a pyridine ring instead of benzylidene. The nitrogen in pyridine facilitates hydrogen bonding with biological targets, enhancing anticancer activity against specific cell lines (e.g., breast cancer MCF-7) .
- 4-Chloro-N-[(1-Methylbenzimidazol-2-yl)methyl]aniline : Features a benzimidazole ring, enabling π-π stacking with DNA or enzyme pockets. This structural complexity improves selectivity for kinase targets but reduces synthetic yield .
Heterocyclic Impact Table :
| Compound | Heterocyclic Component | Binding Interactions | Therapeutic Potential | Reference |
|---|---|---|---|---|
| This compound | None (Schiff base) | Van der Waals, hydrophobic forces | Broad-spectrum applications | |
| 4-Chloro-N-(pyridin-3-ylmethyl)aniline | Pyridine ring | Hydrogen bonding, π-π stacking | Targeted anticancer therapy | |
| 4-Chloro-N-[(1-methylbenzimidazol-2-yl)methyl]aniline | Benzimidazole ring | DNA intercalation | Antiparasitic, kinase inhibition |
Pharmacological and Industrial Relevance
The ortho-methoxy group in this compound provides a balance between steric bulk and electronic modulation, making it versatile for drug development. In contrast, para-substituted analogs (e.g., 4-methoxy or 4-nitro derivatives) exhibit altered solubility and target affinity, as seen in 4-Chloro-N-(4-nitrobenzyl)aniline, where the nitro group enhances redox activity but increases toxicity risks . Similarly, methoxyphenethyl derivatives (e.g., 4-Chloro-N-(3-methoxyphenethyl)aniline hydrochloride) show improved solubility due to hydrochloride salt formation but require careful metabolic profiling .
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